1-(3,5-Difluorophenyl)cyclohexanecarbonitrile
Overview
Description
Synthesis Analysis
The compound can be synthesized via Claisen-Schmidt condensation under basic conditions . The process involves the reaction of 2- (3,4-difluorophenyl)acetonitrile with 60% sodium hydride in DMF at 0°C. After stirring for 5 minutes, a solution of 1,5-dibromopentane in DMF is added dropwise and the mixture is stirred at a temperature in the range 0°C to room temperature for 5 hours. The reaction is then quenched with water, and the product is extracted with EtOAc .Scientific Research Applications
1. Anticancer Agents
- Application Summary: Compounds similar to “1-(3,5-Difluorophenyl)cyclohexanecarbonitrile”, specifically “1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones”, have been synthesized and studied as potential anticancer agents .
- Methods of Application: These compounds were synthesized via Claisen-Schmidt condensation under basic condition . The chemical structure of the compounds were identified using several spectroscopic techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, DEPT 90, DEPT 135, COSY, HMBC, and HMQC .
- Results: Most of these compounds presented higher cytotoxicity than the reference drug 5-fluorouracil . The compounds 7, [1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one], and 2, [1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one], were presenting the best activity according to potency selectivity expression values .
2. Synthesis of Organic Compounds
- Application Summary: “3,5-Difluoroacetophenone”, also known as “1-(3,5-difluorophenyl)ethanone”, is a fluorinated acetophenone that can be used to synthesize various organic compounds .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these syntheses were not provided in the source .
3. Synthesis of Fluorinated Compounds
- Application Summary: “3′,5′-Difluoroacetophenone”, also known as “1-(3,5-difluorophenyl)ethanone”, is a fluorinated acetophenone that can be used to synthesize various fluorinated compounds .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these syntheses were not provided in the source .
4. Antitumor Activity
- Application Summary: A compound named “3-((2,5-Difluorophenyl)diazenyl)-6-ethyl-4-hydrox-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” was synthesized and investigated for its antitumor activity .
- Methods of Application: The compound was synthesized using various techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, X-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) measurements .
- Results: The compound showed highly significant antitumor activity and cytotoxicity against two human cancer cell lines: HepG-2 and HCT-116, with the corresponding IC50 values of 3.07 and 7.15 μg/ml, respectively .
5. Synthesis of Fluorinated Organic Materials
- Application Summary: “3′,5′-Difluoroacetophenone”, also known as “1-(3,5-difluorophenyl)ethanone”, is a fluorinated acetophenone that can be used to synthesize various fluorinated organic materials .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these syntheses were not provided in the source .
6. Antimicrobial Activity
- Application Summary: A compound named “3-((2,5-Difluorophenyl)diazenyl)-6-ethyl-4-hydrox-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” was synthesized and investigated for its antimicrobial activity .
- Methods of Application: The compound was synthesized using various techniques such as 1H nuclear magnetic resonance (NMR), 13C NMR, X-ray diffraction (XRD) analysis, scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) measurements .
- Results: The compound showed highly significant antimicrobial activity .
properties
IUPAC Name |
1-(3,5-difluorophenyl)cyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-11-6-10(7-12(15)8-11)13(9-16)4-2-1-3-5-13/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUMISNTHVOWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)cyclohexanecarbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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